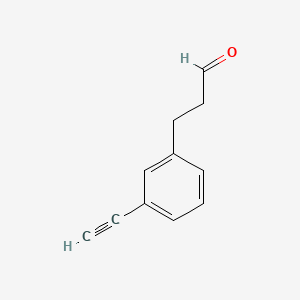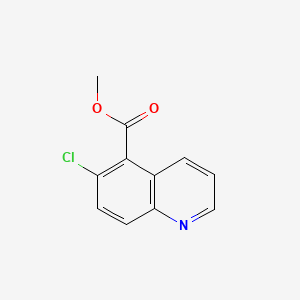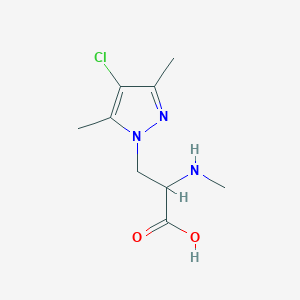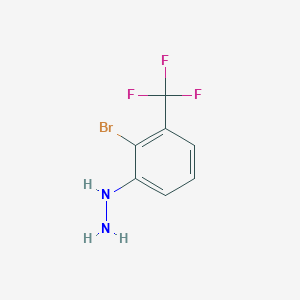
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H6BrF3N2 It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with bromine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group into amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted phenylhydrazine derivatives
科学研究应用
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine: Unique due to the presence of both bromine and trifluoromethyl groups.
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine: Similar structure but different position of the trifluoromethyl group.
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine: Chlorine instead of bromine, affecting reactivity and properties.
Uniqueness
This compound is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
属性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC 名称 |
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-4(7(9,10)11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
InChI 键 |
IDIXKKLNKPFEDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)NN)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


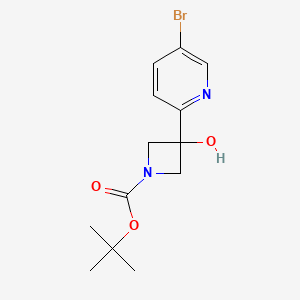

![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
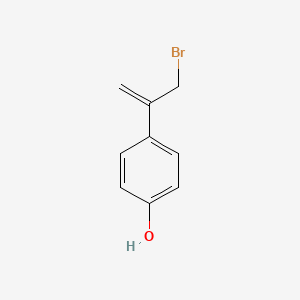
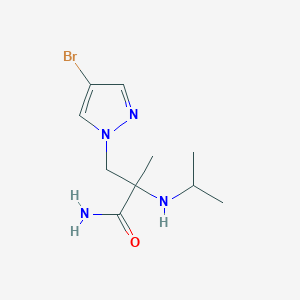
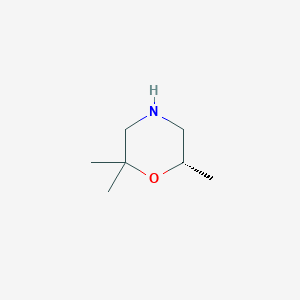
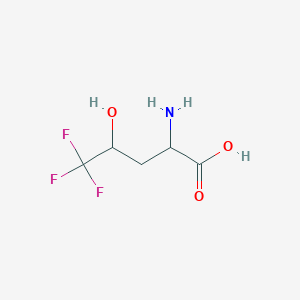
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)

